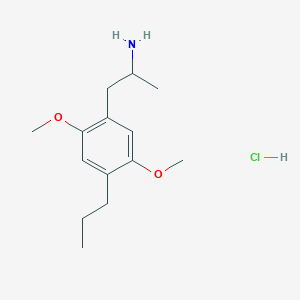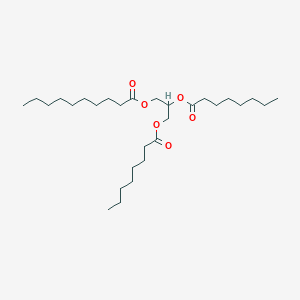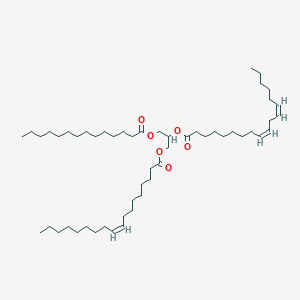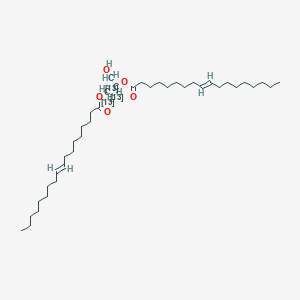![molecular formula C22H24O5 B3026128 2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)
2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
MGR1 se sintetiza a través de una serie de reacciones químicas que involucran la esterificación del ácido 2,2-dimetilpropanoico con [(1,4,4a,9,9a,10-hexahidro-9,10-dioxo-1,4-etanoantracen-5-il)oxi]metanol . Las condiciones de reacción normalmente implican el uso de un catalizador y un solvente adecuado para facilitar el proceso de esterificación.
Métodos de producción industrial
La producción industrial de MGR1 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de materias primas de alta calidad, entornos de reacción controlados y técnicas de purificación avanzadas para obtener MGR1 con una pureza de ≥98% (HPLC) .
Análisis De Reacciones Químicas
Tipos de reacciones
MGR1 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: MGR1 puede oxidarse para formar especies reactivas de oxígeno (ROS) en células vivas.
Reducción: El compuesto puede reducirse en condiciones específicas para producir diferentes productos.
Sustitución: MGR1 puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: El oxígeno molecular (O2) es un reactivo común utilizado en la oxidación de MGR1.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar varios nucleófilos en reacciones de sustitución.
Principales productos formados
Oxidación: El principal producto formado es JCHD (5-hidroxi-1,4,4a,9a-tetrahidro-1,4-etanoantraceno-9,10-diona).
Reducción: Formas reducidas de MGR1 con grupos funcionales alterados.
Sustitución: Derivados sustituidos de MGR1 con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
MGR1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
MGR1 ejerce sus efectos al ser activado por esterasas intracelulares para formar JCHD, que experimenta tautomerismo ceto-enólico para una mayor generación de superóxido al reaccionar con oxígeno molecular . Este proceso conduce a la regulación al alza de ROS celulares, lo que resulta en muerte celular cuando se usa en altas concentraciones .
Comparación Con Compuestos Similares
Compuestos similares
MGR2: Un análogo inactivo de MGR1 que no genera ROS.
Oxantroquinona G01: Otro compuesto con propiedades similares de generación de ROS.
MitoTEMPO: Un compuesto conocido por sus propiedades de eliminación de ROS.
Singularidad de MGR1
MGR1 es único debido a su alta eficiencia en la generación de especies reactivas de oxígeno en células vivas y su activación por esterasas intracelulares . A diferencia de su análogo MGR2, MGR1 regula eficazmente al alza los ROS celulares, lo que lo convierte en una valiosa herramienta en la investigación científica y en posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(3,10-dioxo-5-tetracyclo[10.2.2.02,11.04,9]hexadeca-4(9),5,7,13-tetraenyl)oxymethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O5/c1-22(2,3)21(25)27-11-26-15-6-4-5-14-18(15)20(24)17-13-9-7-12(8-10-13)16(17)19(14)23/h4-7,9,12-13,16-17H,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQBQESWHYEJGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOC1=CC=CC2=C1C(=O)C3C4CCC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z,7Z,10Z,13Z,16Z,19Z)-N-[(4-nitrophenyl)sulfonyl]docosa-4,7,10,13,16,19-docosahexaenamide](/img/structure/B3026047.png)
![N-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-carbamic acid, 3-(2,4-dioxocyclohexyl)propyl ester](/img/structure/B3026048.png)

![2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate](/img/structure/B3026055.png)
![1-Isopropyl-3-(1-methyl-1H-indole-3-yl)-4-[3-(dimethylamino)propylamino]-1H-pyrrole-2,5-dione](/img/structure/B3026057.png)
![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B3026058.png)





![eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026067.png)

